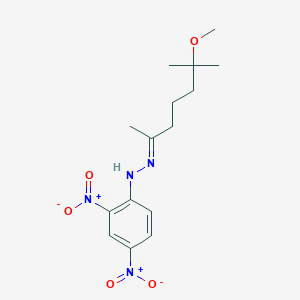![molecular formula C16H15FN2O2S B5794281 2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)
2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thioamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound induces apoptosis by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In addition, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, which is a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound inhibits the growth of cancer cells by inducing apoptosis. This compound also inhibits the production of pro-inflammatory cytokines and reduces inflammation. In addition, this compound has been shown to have antimicrobial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide in lab experiments include its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. This compound has also been shown to have antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide. One direction is the further study of its mechanism of action, particularly its role in inducing apoptosis and inhibiting inflammation. Another direction is the study of its potential use as an antimicrobial agent. In addition, future studies could focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. Further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide can be done using various methods. One of the commonly used methods is the reaction between 2-amino-3,5-dimethylphenol and 2-fluorobenzoyl isothiocyanate in the presence of a base. This reaction results in the formation of the desired product. Other methods include the reaction between 2-amino-3,5-dimethylphenol and 2-fluorobenzoyl chloride in the presence of a base or the reaction between 2-amino-3,5-dimethylphenol and 2-fluorobenzoic acid in the presence of a coupling reagent.
Aplicaciones Científicas De Investigación
2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide has potential applications in the field of medicine. This compound has been studied for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its anti-inflammatory properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation. In addition, this compound has been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
2-fluoro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-9-7-10(2)14(20)13(8-9)18-16(22)19-15(21)11-5-3-4-6-12(11)17/h3-8,20H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCMQCIABINRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=CC=CC=C2F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)

![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)




![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)

![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5794297.png)
